molecular formula C10H19N3O3 B2915124 tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate CAS No. 1934856-64-0

tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B2915124
CAS No.: 1934856-64-0
M. Wt: 229.28
InChI Key: HRJQDAOWSKNALI-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3. It is a white to yellow solid and is often used in organic synthesis and pharmaceutical research . The compound is known for its stability and versatility in various chemical reactions.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds.

Biology: In biological research, the compound is used to study enzyme interactions and protein synthesis. Its stability and reactivity make it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group in peptide synthesis is particularly noteworthy.

Safety and Hazards

The safety information for “tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate” indicates that it should be stored at a temperature of 2-8°C . The compound is represented by the exclamation mark pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protecting groups like Boc is crucial in peptide synthesis and other pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure which provides stability and reactivity in various chemical reactions. Its use as a protecting group in peptide synthesis and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-4-10(12,6-13)7(11)14/h4-6,12H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJQDAOWSKNALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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